molecular formula C7H7BClFO4S B14772641 (4-Chloro-2-fluoro-3-(methylsulfonyl)phenyl)boronic acid

(4-Chloro-2-fluoro-3-(methylsulfonyl)phenyl)boronic acid

Cat. No.: B14772641
M. Wt: 252.46 g/mol
InChI Key: OJTAMVBOPWRAHL-UHFFFAOYSA-N
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Description

(4-Chloro-2-fluoro-3-(methylsulfonyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chloro, fluoro, and methylsulfonyl groups. It is commonly used in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-fluoro-3-(methylsulfonyl)phenyl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The general procedure involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-fluoro-3-(methylsulfonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The reactions are typically carried out under inert atmosphere conditions to prevent oxidation .

Major Products Formed

The major products formed from these reactions include various substituted phenylboronic acids, boronic esters, and other organoboron compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Mechanism of Action

The mechanism of action of (4-Chloro-2-fluoro-3-(methylsulfonyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in proteins and enzymes, leading to inhibition or modulation of their activity. This interaction is particularly useful in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-2-fluoro-3-(methylsulfonyl)phenyl)boronic acid is unique due to the combination of chloro, fluoro, and methylsulfonyl groups on the phenyl ring. This unique substitution pattern enhances its reactivity and makes it a valuable reagent in various chemical transformations .

Properties

Molecular Formula

C7H7BClFO4S

Molecular Weight

252.46 g/mol

IUPAC Name

(4-chloro-2-fluoro-3-methylsulfonylphenyl)boronic acid

InChI

InChI=1S/C7H7BClFO4S/c1-15(13,14)7-5(9)3-2-4(6(7)10)8(11)12/h2-3,11-12H,1H3

InChI Key

OJTAMVBOPWRAHL-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)S(=O)(=O)C)F)(O)O

Origin of Product

United States

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